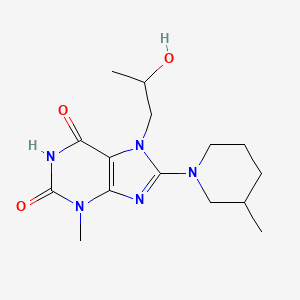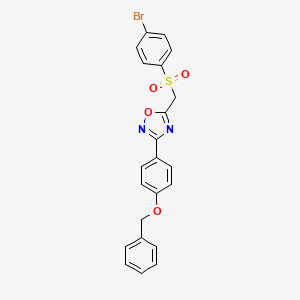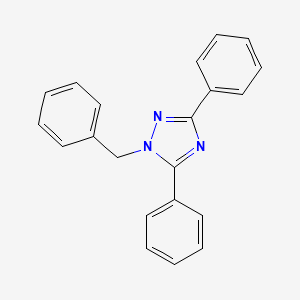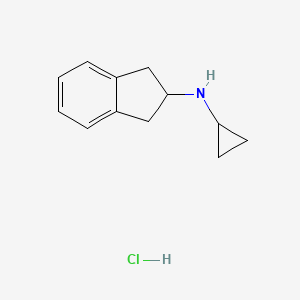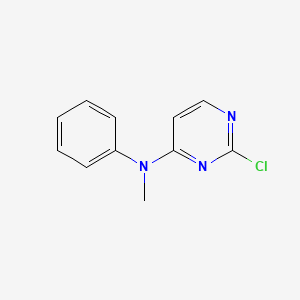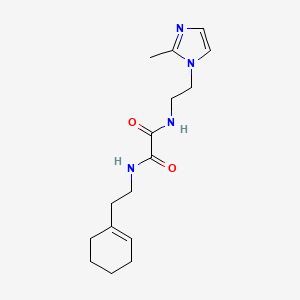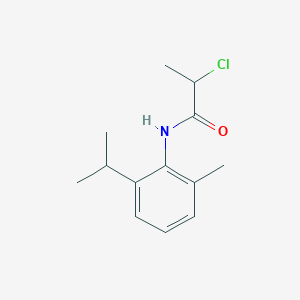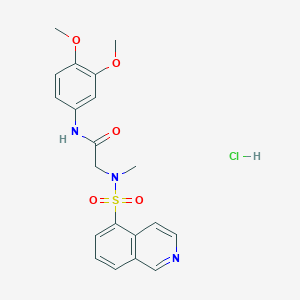![molecular formula C22H19F3N2O3S2 B2715458 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide CAS No. 394236-19-2](/img/structure/B2715458.png)
4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide is a useful research compound. Its molecular formula is C22H19F3N2O3S2 and its molecular weight is 480.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy for Cancer Treatment
Research by Pişkin, Canpolat, and Öztürk (2020) has highlighted the potential of derivatives of the mentioned compound in photodynamic therapy, a treatment modality for cancer. Their study focused on a zinc phthalocyanine derivative characterized by good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making it an effective Type II photosensitizer for cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Horishny and Matiychuk (2020) developed a synthesis method for a series of compounds similar to the queried chemical, showing moderate antitumor activity against various malignant tumor cells, with the UO31 renal cancer cell line being most sensitive to these compounds. This suggests the potential utility of these compounds in developing new antitumor agents (Horishny & Matiychuk, 2020).
Anticonvulsant Agents
Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety, demonstrating significant anticonvulsive effects in preclinical models. This research suggests the potential of these compounds as anticonvulsant agents, particularly for conditions that are resistant to traditional therapies (Farag et al., 2012).
Antimicrobial Activities
The research conducted by Wardkhan et al. (2008) on thiazoles and their fused derivatives, including compounds similar to the queried chemical, showed antimicrobial activities against various bacterial and fungal strains. These findings indicate the potential application of these compounds as antimicrobial agents, contributing to the development of new treatments for infectious diseases (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Molecular Electronics
Stuhr-Hansen et al. (2005) discussed the use of aryl bromides, which are structurally related to the queried compound, as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires in molecular electronics. Their efficient synthetic transformations make them suitable for applications in the development of molecular wires and devices (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
Eigenschaften
IUPAC Name |
4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3S2/c1-30-15-7-4-6-14(12-15)13-18-20(29)27(21(31)32-18)11-5-10-19(28)26-17-9-3-2-8-16(17)22(23,24)25/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,26,28)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJJOWQWZOIQHM-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



